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7-Octen-4-OL

Gas chromatography Volatile compound identification Kovats retention index

7-Octen-4-ol (CAS 53907-72-5), systematically named oct-7-en-4-ol, is an unsaturated secondary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. The compound features a terminal double bond at the C7 position and a hydroxyl group at the C4 position, placing it within the class of aliphatic unsaturated secondary alcohols.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 53907-72-5
Cat. No. B1618570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Octen-4-OL
CAS53907-72-5
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCC(CCC=C)O
InChIInChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,8-9H,1,4-7H2,2H3
InChIKeyMJWKMORBWQZWOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Octen-4-ol (CAS 53907-72-5): Procurement-Relevant Chemical Identity and Baseline Properties


7-Octen-4-ol (CAS 53907-72-5), systematically named oct-7-en-4-ol, is an unsaturated secondary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol [1]. The compound features a terminal double bond at the C7 position and a hydroxyl group at the C4 position, placing it within the class of aliphatic unsaturated secondary alcohols [2]. Its estimated physicochemical properties include a boiling point of 185.9 °C (at 760 mmHg), a logP value in the range of 2.45–2.60, and an estimated water solubility of approximately 1,836 mg/L at 25 °C . 7-Octen-4-ol has been identified as a volatile organic compound in diverse natural matrices, including soybean, tomato fruit skin, violet leaf absolute, strawberry, and various Artemisia species, as well as in fungal VOC profiles [2].

Why In-Class C8 Alcohols Cannot Substitute for 7-Octen-4-ol in Research and Industrial Applications


C8 alcohols constitute a structurally diverse family sharing the same elemental composition but differing profoundly in double-bond position, hydroxyl-group placement, and saturation state. These structural differences translate into measurable divergence in chromatographic retention, physicochemical properties, natural occurrence patterns, and functional behavior in complex matrices. For example, 7-octen-4-ol and 1-octen-3-ol—both C₈H₁₆O unsaturated secondary alcohols—exhibit distinct Kovats retention indices (RI 983 vs. 978 on DB-5) and differential volatile profiles in fermented food systems [1]. In a bread fermentation study, 7-octen-4-ol was detected exclusively in control sourdough bread (28.42 ± 5.87 μg/kg) while being absent from all other bread variants, whereas 1-octen-3-ol was ubiquitous across all conditions [2]. Similarly, in fungal VOC production, 7-octen-4-ol co-occurs with 3-octanone and 3-octanol in distinct species-specific emission profiles [3]. Substituting one C8 alcohol for another without accounting for these differential properties introduces risks of misidentification in analytical workflows, altered sensory outcomes in flavor formulations, and compromised biomarker specificity in metabolomic studies.

Quantitative Differentiation Evidence: 7-Octen-4-ol vs. Closest C8 Alcohol Analogs


Chromatographic Retention Index: 7-Octen-4-ol Resolves Distinctly from 1-Octen-3-ol on Standard Non-Polar GC Columns

On a DB-5 non-polar capillary column under temperature-ramp conditions, 7-octen-4-ol exhibits a Kovats retention index (RI) of 983, compared to 978 for 1-octen-3-ol under comparable conditions [1][2]. The ΔRI of 5 units is analytically meaningful, exceeding the typical inter-laboratory variability threshold for RI assignment (±2–3 units) on standard non-polar phases. This difference arises from the distinct spatial arrangement of the hydroxyl group (C4 vs. C3) and the double bond (terminal C7 vs. terminal C1), which modulates analyte–stationary-phase interactions sufficiently to enable baseline-resolved identification in complex volatile mixtures.

Gas chromatography Volatile compound identification Kovats retention index Food flavor analysis

Differential Volatile Profile in Fermented Food Matrices: 7-Octen-4-ol as a Process-Specific Marker in Sourdough Bread

In a controlled bread fermentation study employing HS-SPME-GC-MS, 7-octen-4-ol was quantified at 28.42 ± 5.87 μg/kg in control sourdough bread (SBC) but was not detected (nd) in sourdough bread with 5% Cava lees (SB+L), control bread (BC), or bread with 5% Cava lees (B+L) [1]. In contrast, 1-octen-3-ol—the predominant mushroom-smell C8 alcohol—was detected in all four bread variants: 20.22 ± 2.36 μg/kg (SBC), 8.89 ± 0.87 μg/kg (SB+L), 20.17 ± 1.25 μg/kg (BC), and 8.06 ± 0.96 μg/kg (B+L) [1]. This divergent detection pattern indicates that 7-octen-4-ol is selectively present or absent depending on fermentation conditions, whereas 1-octen-3-ol is a more ubiquitous volatile.

Food fermentation Volatile profiling Sourdough bread Biomarker discovery HS-SPME-GC-MS

Natural Occurrence Fingerprint: 7-Octen-4-ol as a Predominantly Plant-Derived Volatile Versus Fungal-Dominant 1-Octen-3-ol

7-Octen-4-ol has been documented across a distinct set of plant matrices: soybean leaf and seed, tomato fruit skin (where it was among the most prominent alcohols identified), violet leaf absolute at 2.90% relative abundance, strawberry fruit, and numerous Artemisia species (A. abaensis, A. anethifolia, A. atrovirens) [1][2][3]. It also occurs in Cucurbita maxima [4]. In fungal systems, 7-octen-4-ol is produced by Myrothecium inundatum alongside 3-octanone and 3-octanol [5]. By contrast, 1-octen-3-ol is overwhelmingly associated with fungal metabolism—it is the signature odor volatile of mushrooms (Agaricus bisporus) and is produced by a broad range of fungi including Aspergillus, Penicillium, and Fusarium species, with only limited reports in certain plant tissues [6]. This divergence in biological source distribution makes the two compounds complementary rather than interchangeable as biomarkers.

Natural product chemistry Volatile biomarker Botanical authentication Metabolomics Food authenticity

Physicochemical Property Comparison: Boiling Point, LogP, and Water Solubility Differentiate 7-Octen-4-ol from Saturated C8 Alcohol Analogs

7-Octen-4-ol displays physicochemical properties that are intermediate between its fully saturated C8 alcohol counterparts and the allylic alcohol 1-octen-3-ol. Its estimated boiling point of 185.9 °C (at 760 mmHg) is approximately 10–12 °C higher than that of 1-octen-3-ol (~174 °C) and about 10 °C higher than 3-octanol and 4-octanol (both 174–176 °C) [1]. The estimated logP values follow a trend reflecting the interplay of unsaturation and hydroxyl position: 7-octen-4-ol logP = 2.45–2.60, compared with 1-octen-3-ol logP ≈ 2.64 and 3-octanol logP ≈ 2.34 . Water solubility estimates similarly differ: 7-octen-4-ol ≈ 1,836 mg/L versus 3-octanol ≈ 1,500 mg/L [2]. The terminal double bond in 7-octen-4-ol confers a higher boiling point than the allylic 1-octen-3-ol due to reduced hydrogen-bonding capacity of the OH group when distant from the π-system, yet the unsaturation lowers the boiling point relative to fully saturated 4-octanol (the closest saturated positional analog).

Physicochemical properties Formulation science Partitioning behavior Distillation parameters Solubility

High-Value Application Scenarios for 7-Octen-4-ol (CAS 53907-72-5) Based on Quantitative Differentiation Evidence


Authentic Reference Standard for GC-MS Identification of 7-Octen-4-ol in Complex Food Volatile Profiles

Analytical laboratories conducting volatile profiling of fermented foods, plant materials, or fungal cultures require an authentic 7-octen-4-ol reference standard to leverage its distinct Kovats retention index (RI 983 on DB-5) for unambiguous peak assignment. As demonstrated in the NIST-compiled chromatographic data [1], the 5-unit RI separation from 1-octen-3-ol (RI 978) prevents misidentification in GC-MS workflows. This is especially critical in fermented food matrices where both compounds may co-occur, as shown in sourdough bread volatile analysis where 7-octen-4-ol and 1-octen-3-ol were simultaneously present in control samples at 28.42 and 20.22 μg/kg, respectively [2].

Process-Specific Biomarker for Traditional Sourdough Fermentation Authentication

Food quality and authenticity laboratories can employ 7-octen-4-ol as a selective marker for traditional sourdough fermentation processes. The compound's exclusive detection in control sourdough bread (28.42 ± 5.87 μg/kg) and its complete absence in Cava lees-supplemented sourdough, control bread, and lees-supplemented bread [2] demonstrates that 7-octen-4-ol is sensitive to fermentation condition changes. In contrast, 1-octen-3-ol—detected across all four bread types—cannot provide this discriminatory power. Procurement of pure 7-octen-4-ol enables accurate quantification and validation of fermentation authenticity claims.

Plant-Derived Volatile Marker for Botanical Origin Verification in Metabolomics Studies

Metabolomics researchers investigating plant volatile profiles can use 7-octen-4-ol as a plant-associated marker orthogonal to the fungal-associated 1-octen-3-ol. With documented occurrence in soybean, tomato fruit skin, violet leaf absolute (2.90%), strawberry, and multiple Artemisia species [3][4], 7-octen-4-ol provides a multi-species plant volatile signature. Its co-occurrence with fungal VOCs such as 3-octanone and 3-octanol in Myrothecium inundatum [5] also makes it relevant for plant–fungal interaction studies where distinguishing plant-derived from fungal-derived volatiles is essential.

Physicochemical Reference for Formulation and Extraction Process Design Involving Unsaturated C8 Alcohols

Process chemists and formulation scientists can utilize the distinct physicochemical profile of 7-octen-4-ol—boiling point 185.9 °C, logP 2.45–2.60, water solubility ~1,836 mg/L —to design separation and formulation protocols where this compound must be resolved from other C8 alcohols. The +10–12 °C boiling point elevation relative to 1-octen-3-ol and 3-octanol provides a sufficient distillation window for fractional separation. The intermediate logP value guides liquid–liquid extraction solvent selection when 7-octen-4-ol must be partitioned differently from more hydrophobic (1-octen-3-ol, logP 2.64) or more hydrophilic (3-octanol, logP 2.34) analogs.

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